2,3,5,8-Tetramethyldecane

Catalog No.
S564804
CAS No.
192823-15-7
M.F
C14H30
M. Wt
198.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,8-Tetramethyldecane

CAS Number

192823-15-7

Product Name

2,3,5,8-Tetramethyldecane

IUPAC Name

2,3,5,8-tetramethyldecane

Molecular Formula

C14H30

Molecular Weight

198.39 g/mol

InChI

InChI=1S/C14H30/c1-7-12(4)8-9-13(5)10-14(6)11(2)3/h11-14H,7-10H2,1-6H3

InChI Key

XTIADNINQBIUNR-UHFFFAOYSA-N

SMILES

CCC(C)CCC(C)CC(C)C(C)C

Canonical SMILES

CCC(C)CCC(C)CC(C)C(C)C

Description

2,3,5,8-tetramethyldecane is an alkane that is decane substituted by methyl groups at positions 2, 3, 5 and 8. Metabolite observed in cancer metabolism. It has a role as a human metabolite. It derives from a hydride of a decane.
2, 3, 5, 8-Tetramethyldecane belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. 2, 3, 5, 8-Tetramethyldecane is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 3, 5, 8-Tetramethyldecane has been primarily detected in saliva. 2, 3, 5, 8-Tetramethyldecane can be biosynthesized from decane.

1. As a Metabolite ()

  • 2,3,5,8-Tetramethyldecane is a metabolite, meaning it's a substance produced during the breakdown of other compounds in an organism.
  • Studies have identified it as a metabolite observed in cancer cell metabolism [1]. This suggests a potential role for 2,3,5,8-Tetramethyldecane in cancer biology, although the specific details of this role are still under investigation.

2. As a Natural Product ()

  • 2,3,5,8-Tetramethyldecane has been found in some plants, including Magnolia officinalis and Vitis vinifera [2].
  • The function of 2,3,5,8-Tetramethyldecane within these plants is unknown, and further research is needed to explore its potential biological activity.

2,3,5,8-Tetramethyldecane is a branched alkane with the molecular formula C14H30C_{14}H_{30}. It is characterized by the presence of four methyl groups attached to the decane backbone at positions 2, 3, 5, and 8. This compound belongs to a class of organic compounds known as branched alkanes, which are acyclic hydrocarbons featuring branching in their carbon chain structure. The compound is recognized for its unique structural configuration that contributes to its chemical properties and potential biological activities .

As a saturated hydrocarbon, 2,3,5,8-tetramethyldecane primarily undergoes reactions typical of alkanes. These include:

  • Combustion: Reacting with oxygen to produce carbon dioxide and water.
  • Halogenation: Undergoing substitution reactions with halogens in the presence of UV light or heat, leading to the formation of haloalkanes.
  • Cracking: In high-temperature conditions, it can break down into smaller hydrocarbons.

The stability of 2,3,5,8-tetramethyldecane due to its branched structure makes it less reactive compared to linear alkanes .

Synthesis of 2,3,5,8-tetramethyldecane can be achieved through several methods:

  • Alkylation Reactions: Utilizing decane as a starting material, methyl groups can be introduced via alkylation processes using methyl iodide or other methylating agents.
  • Catalytic Cracking: This method involves breaking down larger hydrocarbons into smaller ones under catalytic conditions that favor branching.
  • Synthetic Routes from Natural Sources: Some branched alkanes can also be derived from natural products through extraction and purification processes.

These methods highlight the versatility in producing this compound for research and industrial applications .

2,3,5,8-Tetramethyldecane finds applications in various fields:

  • Chemical Industry: Used as a solvent or intermediate in organic synthesis.
  • Research: Studied for its metabolic roles and potential implications in cancer research.
  • Fuel Additives: Its branched structure may enhance fuel properties when blended with other hydrocarbons.

These applications reflect its significance in both industrial and research contexts .

Several compounds share structural similarities with 2,3,5,8-tetramethyldecane. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2,2-DimethylhexaneC8H18C_8H_{18}Fewer carbon atoms; less branched structure
3-Methyl-2-penteneC5H10C_5H_{10}Unsaturated; different functional properties
2-MethylheptaneC8H18C_8H_{18}Similar branching but different carbon chain length
3-Ethyl-2-methylpentaneC9H20C_9H_{20}More complex branching pattern

The uniqueness of 2,3,5,8-tetramethyldecane lies in its specific arrangement of methyl groups on the decane backbone and its potential biological significance as a metabolite in cancer metabolism .

XLogP3

6.6

Wikipedia

2,3,5,8-tetramethyldecane

Dates

Modify: 2024-02-18

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